molecular formula C7H17BrO3Si B1591049 4-Bromobutyltrimethoxysilane CAS No. 226558-82-3

4-Bromobutyltrimethoxysilane

Cat. No. B1591049
M. Wt: 257.2 g/mol
InChI Key: JFTKXYYKYIAPEF-UHFFFAOYSA-N
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Description

4-Bromobutyltrimethoxysilane is a chemical compound with the molecular formula C7H17BrO3Si . It contains a total of 29 atoms, including 17 Hydrogen atoms, 7 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom . It’s primarily used for research and development purposes .


Synthesis Analysis

4-Bromobutyltrimethoxysilane (4-BBT) is a versatile coupling agent used to modify surfaces, particularly silica and glass surfaces. The methoxy groups in 4-BBT can react with hydroxyl groups (OH) present on these surfaces, forming a strong chemical bond. The organic butyl chain, on the other hand, can bond with various organic molecules. This ability to bridge inorganic and organic materials makes 4-BBT valuable for creating new materials with desired properties.


Molecular Structure Analysis

The 4-Bromobutyltrimethoxysilane molecule contains a total of 28 bonds. There are 11 non-Hydrogen bonds and 6 rotatable bonds .

Scientific Research Applications

1. Environmental Applications

Research on cetyltrimethylammonium bromide-coated magnetic nanoparticles, involving a related compound, cetyltrimethylammonium bromide (CTAB), demonstrates its utility in environmental science. Specifically, it's used in the preconcentration of phenolic compounds from environmental water samples. The method combines mixed hemimicelles and magnetic nanoparticles for high extraction yields, high breakthrough volumes, and short analysis times, which is beneficial for environmental monitoring and pollution control (Zhao, Shi, Cai, & Mou, 2008).

2. Textile Industry

In the textile industry, a study on cotton fabric modified by a mixture of tetraethoxysilane (TEOS) and hexadecyltrimethylammonium bromide, a compound similar to 4-Bromobutyltrimethoxysilane, highlights its application for creating multifunctional textiles. These textiles exhibit antifungal and hydrophobic properties, potentially beneficial for human health applications like wound dressings and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).

3. Medical Research

Although not directly related to 4-Bromobutyltrimethoxysilane, research on bromophenol, a compound with a bromine component, has shown promising results in medical applications. A novel bromophenol derivative demonstrated significant anticancer activities against human lung cancer cells, indicating potential therapeutic applications (Guo et al., 2018).

Safety And Hazards

When handling 4-Bromobutyltrimethoxysilane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

4-bromobutyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BrO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKXYYKYIAPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572736
Record name (4-Bromobutyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobutyltrimethoxysilane

CAS RN

226558-82-3
Record name (4-Bromobutyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ST Hailu, S Samant, C Grabowski… - Journal of Polymer …, 2015 - Wiley Online Library
… The mixture was stirred vigorously for 10 min and then 2 g (7.70 mmol) of 4-bromobutyltrimethoxysilane was added slowly over 5 min. The reaction mixture was sonicated for 35 min and …
Number of citations: 12 onlinelibrary.wiley.com

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